molecular formula C21H22N2O4 B2941157 (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone CAS No. 951974-35-9

(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B2941157
CAS No.: 951974-35-9
M. Wt: 366.417
InChI Key: MVAXBRFQBVKOFQ-UHFFFAOYSA-N
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Description

This compound features a 7-methoxy-substituted benzofuran core linked via a methanone group to a piperazine ring bearing a 4-methoxyphenyl substituent. Its structure combines aromatic heterocycles (benzofuran) with a piperazine pharmacophore, a design common in bioactive molecules targeting neurological and enzymatic pathways. The dual methoxy groups likely enhance solubility and modulate electronic properties, influencing receptor binding or metabolic stability .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-8-6-16(7-9-17)22-10-12-23(13-11-22)21(24)19-14-15-4-3-5-18(26-2)20(15)27-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXBRFQBVKOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of reduced derivatives with fewer oxygen atoms.

  • Substitution: : Formation of derivatives with different substituents on the piperazine ring.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antitumor and antibacterial effects.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. Research suggests that it may bind to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Group/Substituent Effect on Properties Example Compound
Methoxy (Ar-OCH₃) Enhances solubility; modulates electron density Target compound
Sulfonyl (SO₂) Increases H-bond acceptor capacity; may improve binding affinity 333756-78-8
Fluorine (Ar-F) Introduces electronegativity; alters steric and metabolic stability 8b
Benzhydryl (CPh₂) Adds steric bulk; may reduce solubility but improve lipophilicity 551921-46-1

Biological Activity

The compound (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone , also known by its chemical name 4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to consolidate existing research findings regarding its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14O4C_{19}H_{14}O_{4}, with a molecular weight of 306.3 g/mol. Its structural features include a benzofuran moiety and a piperazine ring, which are critical for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : It has been noted for its cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives with similar structures showed significant inhibitory effects on leukemia cells, suggesting that modifications in the benzofuran ring can enhance anticancer potency .
  • Neuropharmacological Effects : The piperazine component is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds with similar piperazine structures have been shown to interact with serotonin receptors, which are crucial in mood regulation .

Biological Activity Data

Activity TypeTarget CellsIC50 Value (µM)Reference
CytotoxicityK562 Leukemia Cells5
CytotoxicityHL60 Leukemia Cells0.1
NeuropharmacologicalSerotonin ReceptorsN/A

Case Study 1: Anticancer Efficacy

A study focusing on benzofuran derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cells. For instance, compounds with halogen substitutions exhibited improved activity against K562 and HL60 cells, highlighting the significance of structural variations in therapeutic efficacy .

Case Study 2: Neuropharmacological Evaluation

In an evaluation of compounds similar to this compound, researchers found that certain derivatives displayed promising results in preclinical models for anxiety and depression, suggesting potential applications in treating mood disorders .

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